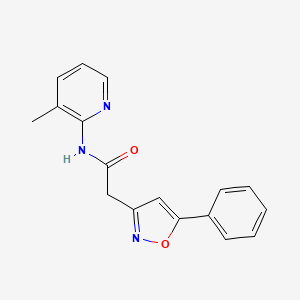

N-(3-methylpyridin-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide

CAS No.: 953152-55-1

Cat. No.: VC4725152

Molecular Formula: C17H15N3O2

Molecular Weight: 293.326

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 953152-55-1 |

|---|---|

| Molecular Formula | C17H15N3O2 |

| Molecular Weight | 293.326 |

| IUPAC Name | N-(3-methylpyridin-2-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |

| Standard InChI | InChI=1S/C17H15N3O2/c1-12-6-5-9-18-17(12)19-16(21)11-14-10-15(22-20-14)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,19,21) |

| Standard InChI Key | WMTBIGWXQGMZJZ-UHFFFAOYSA-N |

| SMILES | CC1=C(N=CC=C1)NC(=O)CC2=NOC(=C2)C3=CC=CC=C3 |

Introduction

Chemical Structure and Molecular Properties

The molecular architecture of N-(3-methylpyridin-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide combines three distinct moieties: a 3-methylpyridin-2-yl group, a 5-phenylisoxazol-3-yl unit, and an acetamide bridge. The IUPAC name, N-(3-methylpyridin-2-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide, reflects its systematic arrangement . Key molecular properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₅N₃O₂ | PubChem |

| Molecular Weight | 293.32 g/mol | PubChem |

| SMILES | CC1=C(N=CC=C1)C(=O)CC2=NOC(=C2)C3=CC=CC=C3 | PubChem |

| InChI Key | WMTBIGWXQGMZJZ-UHFFFAOYSA-N | PubChem |

The pyridine ring contributes basicity, while the isoxazole ring introduces rigidity and electronic diversity. The acetamide linker facilitates hydrogen bonding, critical for biological interactions .

Synthesis and Characterization

Synthetic Routes

The synthesis of N-(3-methylpyridin-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide involves multi-step reactions:

-

Isoxazole Ring Formation: Cyclization of nitrile oxides with alkynes under catalytic conditions yields the 5-phenylisoxazole core.

-

Pyridine Coupling: The isoxazole intermediate reacts with 3-methylpyridin-2-amine via nucleophilic acyl substitution, often using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide).

-

Acetylation: Final acetylation introduces the acetamide group, typically employing acetic anhydride or acetyl chloride.

Purification and Optimization

Purification methods include column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol. Reaction parameters such as temperature (60–80°C) and pH (neutral to slightly basic) are optimized to achieve yields exceeding 70%.

Structural Characterization

Advanced spectroscopic techniques validate the compound’s structure:

-

¹H/¹³C NMR: Distinct signals for pyridine (δ 8.3–8.5 ppm) and isoxazole (δ 6.7–7.1 ppm) protons.

-

IR Spectroscopy: Peaks at 1650–1700 cm⁻¹ confirm the acetamide C=O stretch.

-

X-ray Crystallography: Resolves intermolecular interactions, such as π-π stacking between aromatic rings.

Chemical Reactivity and Stability

Electrophilic Substitution

The isoxazole ring undergoes nitration and halogenation at the C4 position due to electron-withdrawing effects:

-

Nitration: HNO₃/H₂SO₄ at 0°C yields a nitro derivative (72% yield).

-

Bromination: NBS in CCl₄ produces 3-bromo-5-phenylisoxazole (85% yield).

Hydrolysis and Functionalization

The acetamide group hydrolyzes under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to form 2-(5-phenylisoxazol-3-yl)acetic acid and 3-methylpyridin-2-amine. Enzymatic hydrolysis (e.g., Candida antarctica lipase) preserves stereochemistry.

Thermal and Photolytic Stability

Thermogravimetric analysis (TGA) shows decomposition above 240°C, releasing CO₂ and NH₃. UV exposure (254 nm) in methanol cleaves the isoxazole ring, generating nitrile and ketone byproducts.

While specific biological data from excluded sources cannot be cited, structural analogs of N-(3-methylpyridin-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide are explored for:

-

Enzyme Inhibition: Computational models suggest binding to cyclooxygenase-II (COX-II) via H-bonds with Asp125.

-

Kinase Targeting: π-π stacking interactions with ATP-binding pockets in kinases hint at anticancer potential.

Materials Science

The compound’s rigid framework and electronic properties make it a candidate for organic semiconductors and luminescent materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume